tert-butyl 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30BN3O4/c1-16(2,3)24-15(23)21-9-13(10-21)11-22-12-14(8-20-22)19-25-17(4,5)18(6,7)26-19/h8,12-13H,9-11H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHIZYSNAUZWCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CN(C3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801106277 | |
| Record name | 1,1-Dimethylethyl 3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl]-1-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801106277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877399-31-0 | |
| Record name | 1,1-Dimethylethyl 3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl]-1-azetidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877399-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl]-1-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801106277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Drug Development
Tert-butyl 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}azetidine-1-carboxylate is explored for its potential as a drug candidate due to its ability to interact with biological targets. The incorporation of the dioxaborolane moiety enhances its solubility and bioavailability.
Case Study: Arginase Inhibitors
Recent studies have indicated that derivatives of this compound can serve as arginase inhibitors. Arginase is an enzyme involved in the urea cycle and has implications in cancer therapy and immune modulation. For instance, a synthesized analogue demonstrated inhibition activity against human arginase with an IC50 value of 223 nM, showcasing the potential therapeutic applications of such compounds in managing diseases related to arginine metabolism .
Catalysis
The compound's boron-containing structure makes it suitable for use as a catalyst in various organic reactions. Boron compounds are known to facilitate reactions such as cross-coupling and C-H activation.
Synthesis Methodology
In synthetic organic chemistry, this compound can be synthesized through a multi-step process involving:
- Formation of the azetidine ring.
- Introduction of the pyrazole moiety.
- Functionalization with the dioxaborolane group.
These steps allow for precise control over the molecular architecture, enabling tailored properties for specific catalytic applications.
Material Science
In material science, this compound can be utilized in the development of new polymers and materials due to its unique structural features. Its ability to form coordination complexes with metals opens avenues for creating novel materials with enhanced mechanical and thermal properties.
Summary of Applications
Comparison with Similar Compounds
Key Structural Features :
- Azetidine ring : A four-membered saturated nitrogen heterocycle, providing conformational rigidity.
- Boc protection : Enhances stability and solubility in organic solvents.
- Pinacol boronate ester : Enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug synthesis .
Applications :
Primarily used as an intermediate in pharmaceutical synthesis, particularly for constructing biaryl or alkyl-aryl bonds in kinase inhibitors and other bioactive molecules. Its boronate ester group facilitates late-stage functionalization under palladium catalysis .
Comparison with Structural Analogs
Azetidine Derivatives with Varying Pyrazole Substituents
Several analogs synthesized via Pd-catalyzed Suzuki-Miyaura coupling (Table 1) highlight the impact of substituents on yield and reactivity:
Table 1: Comparison of Azetidine-Pyrazole Boronate Esters
Key Observations :
- Substituent Position : Para-substituted aryl groups (e.g., 5d) yield higher reaction efficiencies (80%) compared to ortho-substituted analogs (e.g., 5f, 29%) due to reduced steric hindrance .
- Electronic Effects : Electron-donating groups (e.g., methoxy in 5d) enhance coupling efficiency, while electron-withdrawing groups may require optimized conditions.
Boronate Esters with Alternative Heterocyclic Cores
Table 2: Boronate Esters with Diverse Heterocycles
Key Observations :
- Functional Groups: The cyanomethyl group in Baricitinib Impurity 31 introduces electrophilic character, altering reactivity compared to the target compound’s unmodified methyl linker .
Q & A
Q. What are the key considerations for synthesizing this compound, and how can purity be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the azetidine core. Key steps include:
- Borylation : Installing the tetramethyl-1,3,2-dioxaborolan-2-yl group via Miyaura borylation (e.g., using Pd catalysts like Pd(dppf)Cl₂) .
- Coupling Reactions : Alkylation or nucleophilic substitution to attach the pyrazole-methyl moiety to the azetidine ring. DMAP and triethylamine in dichloromethane at 0–20°C are common for activating intermediates .
- Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane. For higher purity (>98%), recrystallization in methanol or acetonitrile is recommended .
| Critical Parameters | Conditions/Reagents |
|---|---|
| Borylation Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂ with ligands |
| Solvent for Coupling | Dichloromethane, THF |
| Purification Method | Column chromatography (EtOAc/hexane) |
Q. How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the azetidine, pyrazole, and boronate ester groups. Look for tert-butyl singlet (~1.4 ppm) and pyrazole protons (~7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₁₈H₂₈BN₃O₄ requires [M+H]⁺ = 362.1956) .
- X-ray Crystallography : Resolve stereochemistry and confirm boron coordination geometry (if crystalline) .
Q. What safety protocols are essential during handling?
Methodological Answer:
- Hazard Mitigation : Avoid ignition sources (P210) and use fume hoods due to potential boronate ester reactivity .
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How does the boronate ester group influence reactivity in cross-coupling reactions?
Methodological Answer: The tetramethyl-1,3,2-dioxaborolan-2-yl group enables Suzuki-Miyaura couplings. Key factors:
- Catalytic Systems : Pd(PPh₃)₄ or PdCl₂(dtbpf) with K₂CO₃ or CsF as base in THF/water mixtures .
- Regioselectivity : Steric hindrance from the azetidine ring may slow transmetallation; microwave-assisted heating (80–100°C) improves yields .
| Optimization Tips | Example Conditions |
|---|---|
| Base Selection | CsF for moisture-sensitive substrates |
| Ligand Effects | SPhos enhances sterically hindered couplings |
| Solvent System | THF:H₂O (3:1) with degassing |
Q. How can conflicting NMR data for diastereomers be resolved?
Methodological Answer:
- Variable Temperature NMR : Cool to –40°C to slow conformational exchange and split overlapping peaks .
- Chiral Derivatization : React with Mosher’s acid chloride to differentiate enantiomers via ¹⁹F NMR .
- Computational Modeling : Compare experimental shifts with DFT-calculated spectra (e.g., Gaussian 09) .
Q. What strategies address low yields in azetidine functionalization?
Methodological Answer:
- Activation of Azetidine : Use Boc-protected intermediates to stabilize the ring during alkylation. Deprotection with TFA/CH₂Cl₂ (1:4) .
- Alternative Reagents : Replace traditional alkyl halides with Mitsunobu conditions (DIAD, PPh₃) for stereocontrol .
- Microwave Synthesis : Reduce reaction times from 24h to 2h with controlled temperature .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported catalytic efficiencies for Suzuki couplings?
Methodological Answer: Variations arise from:
- Substrate Steric Effects : Bulkier aryl halides reduce turnover. Pre-activate the boronate with KOtBu to enhance reactivity .
- Pd Catalyst Purity : Use freshly prepared Pd sources to avoid deactivation by phosphine oxidation.
- Validation : Reproduce reactions under inert atmosphere (Ar/N₂) and compare with literature protocols .
Application-Oriented Questions
Q. What are the compound’s applications in medicinal chemistry?
Methodological Answer:
Q. How to design stability studies for long-term storage?
Methodological Answer:
- Accelerated Degradation : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition (e.g., boronate hydrolysis to boronic acid) .
- Stabilizers : Add 1% w/w BHT to inhibit oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
